molecular formula C18H21N3O2S B2588774 2-(benzylsulfanyl)-N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)acetamide CAS No. 2034615-05-7

2-(benzylsulfanyl)-N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)acetamide

Cat. No.: B2588774
CAS No.: 2034615-05-7
M. Wt: 343.45
InChI Key: RMGBKDGVPJOXGN-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzylsulfanyl group and a cyclopenta[c]pyridazinyl moiety, making it an interesting subject for scientific research.

Properties

IUPAC Name

2-benzylsulfanyl-N-[2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c22-17(13-24-12-14-5-2-1-3-6-14)19-9-10-21-18(23)11-15-7-4-8-16(15)20-21/h1-3,5-6,11H,4,7-10,12-13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMGBKDGVPJOXGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=O)N(N=C2C1)CCNC(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)acetamide typically involves multiple steps. The initial step often includes the preparation of the cyclopenta[c]pyridazinyl intermediate, followed by the introduction of the benzylsulfanyl group. The final step involves the acetamide formation. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the cyclopenta[c]pyridazinyl moiety.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while reduction can lead to modified cyclopenta[c]pyridazinyl derivatives.

Scientific Research Applications

2-(benzylsulfanyl)-N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)acetamide involves its interaction with specific molecular targets and pathways. The benzylsulfanyl group may interact with enzymes or receptors, leading to modulation of their activity. The cyclopenta[c]pyridazinyl moiety may also play a role in binding to specific biological targets, contributing to the compound’s overall effects.

Comparison with Similar Compounds

Similar Compounds

    2-(benzylsulfanyl)-N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)acetamide: Unique due to its specific structural features.

    2-(methylsulfanyl)-N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)acetamide: Similar but with a methylsulfanyl group instead of benzylsulfanyl.

    2-(ethylsulfanyl)-N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)acetamide: Similar but with an ethylsulfanyl group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

The compound 2-(benzylsulfanyl)-N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)acetamide has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structural formula can be represented as follows:

C17H20N4O2S\text{C}_{17}\text{H}_{20}\text{N}_4\text{O}_2\text{S}

This structure features a benzylsulfanyl group attached to an acetamide moiety and a cyclopenta[c]pyridazine derivative, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Some key mechanisms include:

  • G Protein-Coupled Receptor (GPCR) Modulation : The compound may influence GPCR pathways, which are crucial in mediating cellular responses to hormones and neurotransmitters .
  • Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways related to inflammation and cancer progression .

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

Activity Type Description References
AnticancerExhibits cytotoxic effects on various cancer cell lines.
Anti-inflammatoryReduces inflammatory markers in vitro and in vivo.
AntimicrobialDemonstrates activity against certain bacterial strains.
NeuroprotectiveShows potential in protecting neuronal cells from oxidative stress.

Case Studies

  • Anticancer Activity : In a study involving breast cancer cell lines, the compound was shown to induce apoptosis through the activation of caspase pathways. This suggests its potential as a chemotherapeutic agent .
  • Anti-inflammatory Effects : Research indicated that the compound significantly reduced levels of pro-inflammatory cytokines in a murine model of arthritis. This highlights its therapeutic potential in treating inflammatory diseases .
  • Neuroprotective Properties : A study demonstrated that the compound could mitigate neuronal damage in models of neurodegenerative diseases by reducing oxidative stress markers .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology (Tox) profiles is crucial for evaluating the safety and efficacy of this compound:

  • Absorption and Distribution : Initial studies suggest good oral bioavailability with extensive tissue distribution.
  • Metabolism : The compound undergoes hepatic metabolism; however, specific metabolic pathways remain to be fully elucidated.
  • Toxicological Profile : Toxicity assessments indicate low acute toxicity; however, long-term studies are necessary to evaluate chronic exposure effects.

Q & A

Basic: What are the critical steps and reaction conditions for synthesizing this compound?

Methodological Answer:
The synthesis typically involves multi-step organic reactions, including:

Core Cyclization : Formation of the cyclopenta[c]pyridazinone core under controlled temperatures (60–80°C) and inert nitrogen atmosphere to prevent oxidation .

Sulfanyl Coupling : Introduction of the benzylsulfanyl group via nucleophilic substitution, using solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate .

Acetamide Formation : Amide bond coupling using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous dichloromethane .
Critical Conditions : Maintain inert atmospheres during sensitive steps, optimize solvent polarity for intermediate solubility, and monitor reaction progress via TLC or HPLC .

Advanced: How can coupling efficiency between the benzylsulfanyl moiety and the pyridazine core be optimized?

Methodological Answer:
Optimization strategies include:

  • Catalyst Screening : Test palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura-type couplings, or employ phase-transfer catalysts for thiol-alkylation .
  • Solvent Effects : Evaluate polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states and enhance nucleophilicity of the thiol group .
  • Kinetic Control : Use lower temperatures (0–5°C) to favor selective coupling over side reactions like disulfide formation .
    Validate efficiency via LC-MS quantification of unreacted intermediates .

Basic: Which analytical techniques confirm structural integrity, and how should data be interpreted?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H/¹³C NMR to verify proton environments (e.g., cyclopenta[c]pyridazinone carbonyl at δ ~170 ppm) and benzylsulfanyl methylene protons (δ ~4.0 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of acetamide moiety) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or bond angles, particularly for the fused bicyclic system .
    Data Interpretation : Cross-reference experimental spectra with computational predictions (e.g., DFT calculations) to validate assignments .

Advanced: How to resolve discrepancies between computational models and experimental spectroscopic data?

Methodological Answer:

  • Parameter Refinement : Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) in DFT calculations to better match observed chemical shifts or coupling constants .
  • Conformational Sampling : Use molecular dynamics simulations to account for flexible regions (e.g., benzylsulfanyl side chain) that may adopt multiple orientations in solution .
  • Experimental Feedback : Iteratively refine models using rotational spectroscopy or variable-temperature NMR to probe dynamic effects .

Basic: What are common by-products during synthesis, and how are they minimized?

Methodological Answer:

  • By-Products :
    • Disulfide dimers from thiol oxidation .
    • Uncyclized intermediates due to incomplete ring closure .
  • Mitigation :
    • Add antioxidants (e.g., ascorbic acid) to thiol-containing steps .
    • Use high-pressure conditions or microwave-assisted heating to drive cyclization .
    • Purify via silica gel chromatography or preparative HPLC with gradients optimized for polarity differences .

Advanced: How does the cyclopenta[c]pyridazine ring’s electronic environment influence nucleophilic substitution?

Methodological Answer:

  • Electron-Withdrawing Effects : The 3-oxo group activates the pyridazine ring toward nucleophilic attack at the C-2 position, facilitating sulfanyl group introduction .
  • Steric Hindrance : Substituents on the cyclopenta ring (e.g., methyl groups) may slow reactivity; quantify via Hammett σ constants or computational electrostatic potential maps .
  • Solvent Polarity : Protic solvents (e.g., ethanol) stabilize transition states in SN2 mechanisms, while aprotic solvents favor SN1 pathways .

Basic: Recommended solvent systems for recrystallization and purity optimization?

Methodological Answer:

  • Solvent Pairs : Use ethanol/water or ethyl acetate/hexane gradients to balance solubility and crystal nucleation rates .
  • Crystal Engineering : Add seed crystals or control cooling rates (1–2°C/min) to avoid amorphous precipitates .
  • Purity Assessment : Confirm via melting point consistency (±1°C) and single-spot TLC under UV (254 nm) .

Advanced: In silico prediction of biological target binding affinity and experimental validation?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains or GPCRs, focusing on hydrogen bonds with the acetamide group .
  • MD Simulations : Run 100-ns trajectories to assess binding stability and identify key residues (e.g., ATP-binding pocket interactions) .
  • Validation : Compare with SPR (surface plasmon resonance) binding assays or enzymatic inhibition IC₅₀ values .

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